molecular formula C19H25NO2 B098114 Berlafenone CAS No. 18965-97-4

Berlafenone

Cat. No.: B098114
CAS No.: 18965-97-4
M. Wt: 299.4 g/mol
InChI Key: DBHPVKNFKBKJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of berlafenone involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid and crystallization . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Berlafenone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Berlafenone has a wide range of applications in scientific research:

Mechanism of Action

Berlafenone exerts its effects primarily by antagonizing sodium channels . This action disrupts the normal flow of sodium ions, affecting cellular excitability and signal transmission. The molecular targets include specific sodium channel subtypes, and the pathways involved are related to ion transport and membrane potential regulation.

Comparison with Similar Compounds

Berlafenone can be compared with other sodium channel antagonists, such as lidocaine and phenytoin. Unlike these compounds, this compound has a unique chemical structure that may offer distinct advantages in terms of selectivity and potency. Similar compounds include:

    Lidocaine: A widely used local anesthetic.

    Phenytoin: An anticonvulsant medication.

    Carbamazepine: Another anticonvulsant with sodium channel blocking properties.

This compound’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.

Properties

CAS No.

18965-97-4

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C19H25NO2/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15/h4-12,16,20-21H,13-14H2,1-3H3

InChI Key

DBHPVKNFKBKJCE-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O

Related CAS

18965-98-5 (hydrochloride)

Synonyms

1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride
berlafenone
bipranol
GK 23-G
GK-23-G

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.